Comparative Vasorelaxant Potency in Bovine Coronary Arteries: Adrenic Acid vs. Arachidonic Acid
In bovine coronary arterial rings preconstricted with U-46619, adrenic acid (10^-9–10^-5 M) induced concentration-dependent relaxations with a maximal relaxation (E_max) of 83 ± 4%, which is comparable to the E_max observed for arachidonic acid [1]. However, this comparative potency highlights that adrenic acid is equally effective as a vasodilator in this vascular bed, contradicting the assumption that its longer chain length would attenuate activity. The relaxations were mediated by metabolites including dihomo-epoxyeicosatrienoic acids (DH-EETs) [1].
| Evidence Dimension | Vasorelaxant potency (E_max) |
|---|---|
| Target Compound Data | Maximal relaxation = 83 ± 4% |
| Comparator Or Baseline | Arachidonic acid: Comparable maximal relaxation (exact value not provided but reported as 'similar') |
| Quantified Difference | No significant difference in E_max; both induce near-complete relaxation. |
| Conditions | Bovine coronary arterial rings preconstricted with U-46619; concentration range 10^-9–10^-5 M. |
Why This Matters
This head-to-head data confirms that adrenic acid is a potent endogenous vasodilator in coronary vasculature, justifying its selection over arachidonic acid for studies investigating EDHF-mediated relaxation pathways specific to the 22:4 n-6 metabolite cascade.
- [1] Yi XY, Gauthier KM, Cui L, Nithipatikom K, Falck JR, Campbell WB. Metabolism of adrenic acid to vasodilatory 1alpha,1beta-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries. Am J Physiol Heart Circ Physiol. 2007;292(5):H2265-H2274. DOI: 10.1152/ajpheart.00947.2006. View Source
